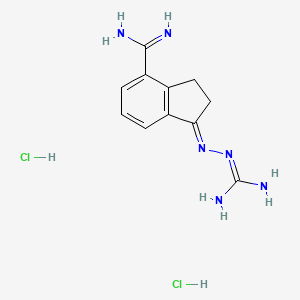

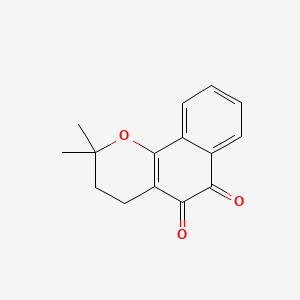

![molecular formula C20H16FN3O2 B1683967 6-(3,5-二甲氧基苯基)-3-(4-氟苯基)-1H-吡唑并[3,4-b]吡啶 CAS No. 1001083-74-4](/img/structure/B1683967.png)

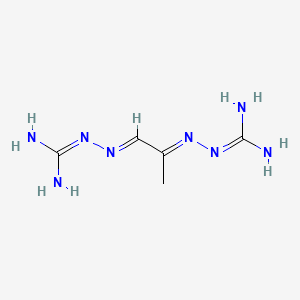

6-(3,5-二甲氧基苯基)-3-(4-氟苯基)-1H-吡唑并[3,4-b]吡啶

描述

APcK110 is a novel Kit inhibitor . APcK110 inhibits proliferation of the mastocytosis cell line HMC1.2 and the SCF-responsive cell line OCI/AML3 in a dose-dependent manner . APcK110 is a more potent inhibitor of OCI/AML3 proliferation than the clinically used Kit inhibitors imatinib and dasatinib and at least as potent as cytarabine. APcK110 inhibits the phosphorylation of Kit, Stat3, Stat5, and Akt in a dose-dependent fashion, showing activity of APcK110 on Kit and its downstream signaling pathways . APcK110 may have potent application in AML.

科学研究应用

癌症研究应用

与“6-(3,5-二甲氧基苯基)-3-(4-氟苯基)-1H-吡唑并[3,4-b]吡啶”在结构上相关的化合物已在抗癌研究中显示出巨大的潜力。例如,新型氟代苯并[b]吡喃衍生物,包括吡唑和嘧啶衍生物,已显示出对肺癌、乳腺癌和 CNS 癌细胞系的抗癌活性,与参考药物 5-氟脱氧尿苷相比,其浓度较低(Hammam 等人,2005)。此外,已合成并评估了具有 3,4,5-三甲氧基苯基基团的喜树碱 A-4 的吡唑并[3,4-b]吡啶桥联类似物,以了解其抗增殖和抑制微管蛋白聚合的活性,表明这些化合物作为抗癌剂的潜力(Jian 等人,2020)。

分子对接和抗菌活性

该化学类别中的化合物也因其抗菌特性而被探索。例如,一系列新型吡啶和稠合吡啶衍生物已进行计算机分子对接筛选,显示出中等至良好的结合能。这些化合物表现出抗菌和抗氧化活性(Flefel 等人,2018)。此外,已合成并筛选了由香草醛合成的吡唑啉和氨基氰基吡啶衍生物的抗菌活性,展示了这些化合物可以提供的广泛治疗活性(Dangar 等人,2014)。

荧光传感

已开发出一种具有分子内电荷转移 (ICT) 和聚集诱导发射 (AIE) 的含杂原子有机荧光团,用于溶液和固态的荧光 pH 传感,以及检测酸性和碱性有机蒸汽。这突出了这些化合物在传感器应用中的多功能性(Yang 等人,2013)。

腐蚀抑制

已评估使用超声介导反应合成的吡唑并吡啶衍生物作为酸性介质中低碳钢的缓蚀剂,显示出很高的缓蚀效率。此应用对于酸洗等工业过程尤为重要(Dohare 等人,2018)。

属性

IUPAC Name |

6-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-2H-pyrazolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O2/c1-25-15-9-13(10-16(11-15)26-2)18-8-7-17-19(23-24-20(17)22-18)12-3-5-14(21)6-4-12/h3-11H,1-2H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMGZGMEPKFVMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NC3=NNC(=C3C=C2)C4=CC=C(C=C4)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of APcK110?

A1: APcK110 functions as a potent inhibitor of the Kit tyrosine kinase, a receptor for stem cell factor (SCF) playing a critical role in hematopoiesis [, ]. [] [] By binding to Kit, APcK110 blocks its activation and downstream signaling cascades, including the phosphorylation of STAT3, STAT5, and Akt []. This inhibition leads to reduced proliferation and increased apoptosis in AML cells [, ].

Q2: How does APcK110 compare to other Kit inhibitors like imatinib and dasatinib in terms of efficacy against AML?

A2: In vitro studies have demonstrated that APcK110 exhibits superior potency in inhibiting the proliferation of AML cell lines compared to imatinib and dasatinib []. Notably, APcK110 demonstrated comparable efficacy to cytarabine, a standard chemotherapy agent used in AML treatment [].

Q3: Has APcK110 demonstrated efficacy in in vivo models of AML?

A3: Yes, research utilizing a xenograft mouse model of AML revealed that APcK110 significantly prolonged survival compared to controls []. While treatment did not completely eradicate AML cells in the bone marrow, these findings suggest its potential as an anti-AML agent.

Q4: Does the efficacy of APcK110 depend on the presence of KIT mutations?

A4: While APcK110 potently inhibits Kit, its activity might not be solely reliant on KIT mutation status. Research indicates that its efficacy could be influenced by cytokine responsiveness, such as to SCF, and the level of Kit expression on AML cells [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

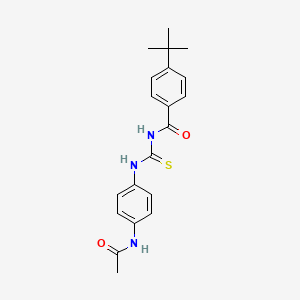

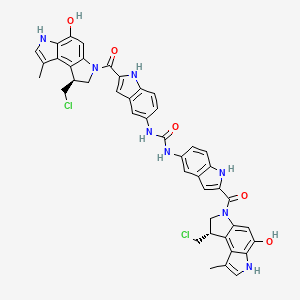

![2-(4-methyl-1,4-diazepan-1-yl)-N-((5-methylpyrazin-2-yl)methyl)-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxamide](/img/structure/B1683888.png)

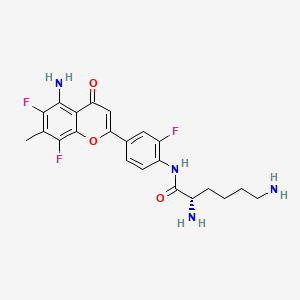

![(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1683900.png)

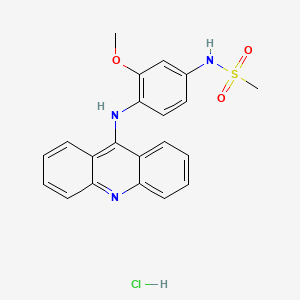

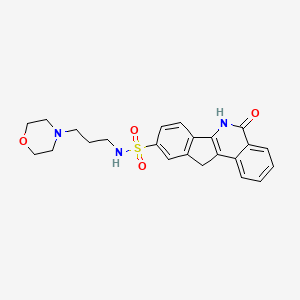

![3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide](/img/structure/B1683904.png)